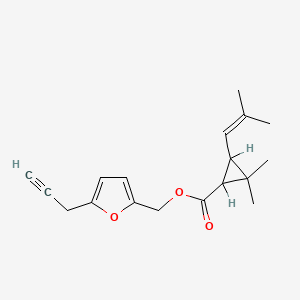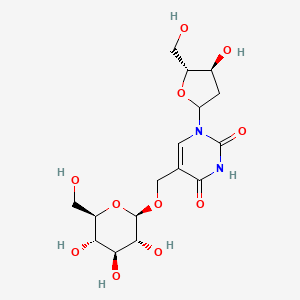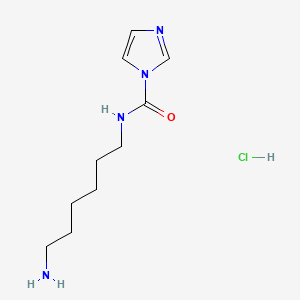
奥莱提莫
科学研究应用
奥来替莫在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂以及其他化学化合物的先驱。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 研究其在治疗各种疾病(包括肌肉和关节疼痛)中的潜在用途.
工业: 用于生产聚合物、树脂和其他工业化学品。
准备方法
合成路线和反应条件
奥来替莫可以通过一系列涉及苯酚和苄胺的化学反应合成。该过程通常包括以下步骤:
缩合反应: 苯酚在催化剂存在下与苄胺反应形成中间体化合物。
环化: 中间体发生环化形成最终产物奥来替莫。
工业生产方法
在工业环境中,奥来替莫的生产涉及大型化学反应器,其中反应条件经过精心控制以优化产率和纯度。该过程包括:
原料制备: 制备高纯度的苯酚和苄胺。
反应控制: 在受控的温度和压力条件下进行反应,以确保完全转化。
纯化: 使用蒸馏和结晶等技术对产物进行纯化,以达到所需的纯度。
化学反应分析
反应类型
奥来替莫会发生各种化学反应,包括:
氧化: 奥来替莫可以氧化形成相应的醌。
还原: 它可以还原形成羟基衍生物。
取代: 奥来替莫可以与卤素和其他亲电子试剂发生取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化反应通常在催化剂存在下使用氯或溴等试剂。
主要生成产物
氧化: 醌和其他氧化衍生物。
还原: 羟基衍生物。
取代: 卤代酚和其他取代产物。
作用机制
奥来替莫的作用机制涉及其与体内特定分子靶标的相互作用。据信,它通过以下途径发挥其作用:
酶抑制: 奥来替莫可能会抑制参与炎症过程的某些酶。
受体结合: 它可能与细胞表面上的特定受体结合,调节细胞反应。
信号转导: 奥来替莫可能会干扰信号转导途径,导致细胞功能改变。
相似化合物的比较
类似化合物
苯酚: 一种具有类似化学性质但不同生物活性的更简单的化合物。
苄胺: 奥来替莫合成的前体,具有不同的化学和生物特性。
醌: 酚的氧化衍生物,具有不同的反应性和应用。
奥来替莫的独特性
奥来替莫因其独特的化学结构而独一无二,使其能够发生各种化学反应并表现出多种生物活性。它结合了苯酚和苄胺部分,为进一步的化学修饰和应用提供了通用的平台。
属性
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDMSAATMZYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046247, DTXSID40859938 | |
| Record name | Oletimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-Benzylethanimidoyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-67-4, 365276-81-9 | |
| Record name | Oletimol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oletimol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003115205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oletimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLETIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?
A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.
Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.
Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?
A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















